molecular formula C17H20N4O2 B15215652 3-(6-Nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane CAS No. 649757-12-0

3-(6-Nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane

Cat. No.: B15215652
CAS No.: 649757-12-0
M. Wt: 312.37 g/mol
InChI Key: CNHAPRASZWATJW-UHFFFAOYSA-N
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Description

3-(6-Nitroisoquinolin-3-yl)-3,10-diazabicyclo[431]decane is a complex organic compound featuring a bicyclic structure with a nitroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Nucleophilic Amine Addition: The initial step involves the addition of a nucleophilic amine to a precursor molecule, such as tricarbonyl(tropone)iron.

    Boc-Protection: The resulting secondary amine is then protected using Boc (tert-butoxycarbonyl) to prevent unwanted side reactions.

    Photochemical Demetallation: The iron complex is subjected to photochemical demetallation to remove the metal center.

    Intramolecular Heck Reaction: Finally, an intramolecular Heck reaction is performed to form the bicyclic structure

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of continuous flow reactors, can be applied to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(6-Nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The isoquinoline moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the isoquinoline ring.

Scientific Research Applications

3-(6-Nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6-Nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bicyclic structure allows for specific binding to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane is unique due to the presence of the nitroisoquinoline moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis.

Properties

CAS No.

649757-12-0

Molecular Formula

C17H20N4O2

Molecular Weight

312.37 g/mol

IUPAC Name

3-(6-nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane

InChI

InChI=1S/C17H20N4O2/c22-21(23)16-5-4-12-10-18-17(9-13(12)8-16)20-7-6-14-2-1-3-15(11-20)19-14/h4-5,8-10,14-15,19H,1-3,6-7,11H2

InChI Key

CNHAPRASZWATJW-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCN(CC(C1)N2)C3=NC=C4C=CC(=CC4=C3)[N+](=O)[O-]

Origin of Product

United States

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